molecular formula C20H28N4S2 B2481170 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea CAS No. 863017-62-3

1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea

Cat. No. B2481170
CAS RN: 863017-62-3
M. Wt: 388.59
InChI Key: KRADHUQCGOYLCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions or condensation processes, employing key building blocks like arylpiperazines and thiophenes. For example, the synthesis of "2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile" was achieved via a nucleophilic substitution reaction of 1-methylpiperazine with a bromo analogue, showcasing a method that could potentially be adapted for the synthesis of the compound (Mishriky & Moustafa, 2013).

Molecular Structure Analysis

The molecular structure of compounds within this chemical space often features interactions such as hydrogen bonding, π-π interactions, and electrostatic interactions. These molecular interactions are crucial for the biological activity of the compounds. Structural characterizations, including X-ray crystallography and spectroscopic methods, are employed to understand these interactions in detail (Karczmarzyk & Malinka, 2008).

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea have been synthesized and evaluated for their biological activity. A study by Pessoa‐Mahana et al. (2012) involved the synthesis of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, which were evaluated for their affinity towards 5-HT1A receptors. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was a key focus, providing insights into the electrostatic interactions that explain the observed affinity for these compounds.

Anticonvulsant and Antidepressant Activity

Research has been conducted on derivatives of thiophene compounds, with studies indicating their potential in treating neurological conditions. For instance, Kamiński et al. (2015) synthesized a library of new hybrid anticonvulsant agents combining chemical fragments of known antiepileptic drugs. These compounds displayed a broad spectrum of activity in preclinical seizure models. Similarly, Orus et al. (2002) synthesized benzo[b]thiophene derivatives with various substituents, aiming to create new dual antidepressant drugs. These compounds were evaluated for in vitro 5-HT1A receptor affinity and serotonin reuptake inhibition.

Anticancer Properties

The potential anticancer properties of thiophene derivatives have been a subject of study. Shareef et al. (2016) synthesized novel thiophene-2-carboxaldehyde derivatives, exhibiting antibacterial, antifungal activity, and less toxic nature. They also conducted optical spectroscopic, anticancer, and docking studies to confirm the binding characteristics and pharmacokinetic mechanism of these compounds.

properties

IUPAC Name

1-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4S2/c1-3-23-11-13-24(14-12-23)19(18-10-7-15-26-18)16(2)21-20(25)22-17-8-5-4-6-9-17/h4-10,15-16,19H,3,11-14H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRADHUQCGOYLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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